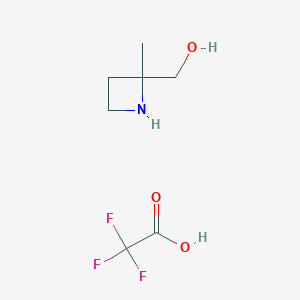
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO3 It is a combination of (2-Methylazetidin-2-yl)methanol and trifluoroacetic acid, often used in various research and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid typically involves the reaction of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of (2-Methylazetidin-2-yl)methanol: This can be synthesized through the reaction of 2-methylazetidine with formaldehyde in the presence of a suitable catalyst.
Reaction with Trifluoroacetic Acid: The (2-Methylazetidin-2-yl)methanol is then reacted with trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2-Methylazetidin-2-yl)methanol: This is the parent compound without the trifluoroacetic acid component.
Trifluoroacetic Acid: A strong acid commonly used in organic synthesis.
Uniqueness
The combination of (2-Methylazetidin-2-yl)methanol with trifluoroacetic acid imparts unique properties to the compound, such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications where these properties are desired.
特性
分子式 |
C7H12F3NO3 |
|---|---|
分子量 |
215.17 g/mol |
IUPAC名 |
(2-methylazetidin-2-yl)methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(4-7)2-3-6-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
InChIキー |
POWPUOHPXSMOES-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN1)CO.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



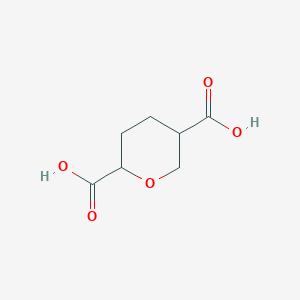

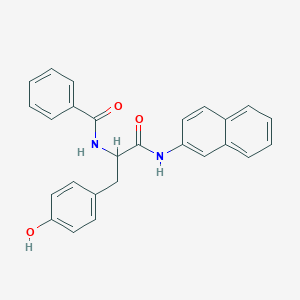
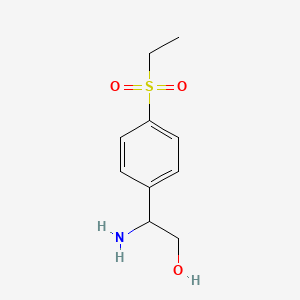

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
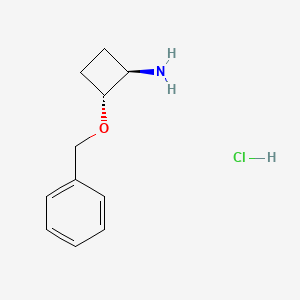
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
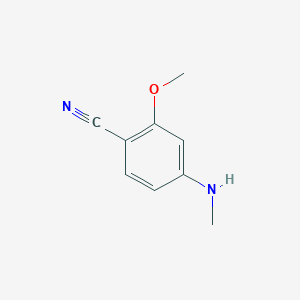

![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
